(5Z)-3-cyclopentyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-cyclopentyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a cyclopentyl group, and a trimethoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclopentyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with cyclopentanone and thiourea. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or acetic acid, to facilitate the formation of the thiazolidinone ring. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclopentyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, base catalysts like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-cyclopentyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. It has been studied for its ability to inhibit the growth of certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicine, the compound’s potential anticancer properties have been of particular interest. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and the inhibition of specific enzymes involved in cell proliferation .
Industry
Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of (5Z)-3-cyclopentyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit enzymes such as caspases, which play a crucial role in the apoptotic pathway. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, leading to cell death .
Additionally, the compound can interact with cellular receptors and signaling pathways, modulating various biological processes. For example, it has been found to activate death receptors like DR5, leading to the initiation of apoptosis through both extrinsic and intrinsic pathways .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides: These compounds share the trimethoxybenzylidene moiety and have shown similar biological activities, including anticancer and antimicrobial properties.
1,2,3-Triazoles: These compounds are known for their diverse biological activities, including anticancer, anti-HIV, and antimicrobial properties.
Uniqueness
What sets (5Z)-3-cyclopentyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of a cyclopentyl group and a thiazolidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C18H21NO4S2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H21NO4S2/c1-21-13-8-11(9-14(22-2)16(13)23-3)10-15-17(20)19(18(24)25-15)12-6-4-5-7-12/h8-10,12H,4-7H2,1-3H3/b15-10- |
InChI Key |
XBVYDJWATISBOU-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3CCCC3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3CCCC3 |
Origin of Product |
United States |
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